![molecular formula C22H28ClNO4 B3035585 5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole CAS No. 337920-25-9](/img/structure/B3035585.png)
5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole
概要
説明
5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole is a complex organic compound characterized by its unique structural features, including a butoxy group, a chlorobenzyl ether, and a methoxyphenyl group attached to a tetrahydroisoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole typically involves multiple steps:
Formation of the Tetrahydroisoxazole Ring: The initial step often involves the cyclization of appropriate precursors to form the tetrahydroisoxazole ring. This can be achieved through reactions such as the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.
Introduction of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions, where a suitable butyl halide reacts with an alcohol precursor.
Attachment of the Chlorobenzyl Ether: The chlorobenzyl ether moiety is typically introduced through etherification reactions, where 4-chlorobenzyl chloride reacts with a phenolic compound.
Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and butoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chlorobenzyl ether, potentially converting it to a benzyl alcohol derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include benzyl alcohol derivatives.
Substitution: Products include nitro or halogenated derivatives of the original compound.
科学的研究の応用
Chemistry
In organic synthesis, 5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could be explored for therapeutic applications.
Industry
In materials science, the compound could be used in the design of novel polymers or as a precursor for the synthesis of advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism by which 5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorobenzyl ether and methoxyphenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the tetrahydroisoxazole ring could participate in hydrogen bonding or other non-covalent interactions.
類似化合物との比較
Similar Compounds
5-Butoxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole: Similar structure but with a fluorine atom instead of chlorine.
5-Butoxy-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole: Similar structure but with a bromine atom instead of chlorine.
5-Butoxy-3-{4-[(4-methylbenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorobenzyl ether and methoxyphenyl groups, along with the butoxy and tetrahydroisoxazole moieties, provides a versatile scaffold for further functionalization and application in various fields.
特性
IUPAC Name |
5-butoxy-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-methyl-1,2-oxazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO4/c1-4-5-12-26-22-14-19(24(2)28-22)17-8-11-20(21(13-17)25-3)27-15-16-6-9-18(23)10-7-16/h6-11,13,19,22H,4-5,12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCZNVKVMRSVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CC(N(O1)C)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,3-dichlorophenyl)methoxy]amine](/img/structure/B3035502.png)
![(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-fluorophenyl)methoxy]amine](/img/structure/B3035503.png)
![{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B3035505.png)
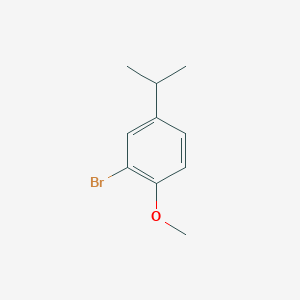
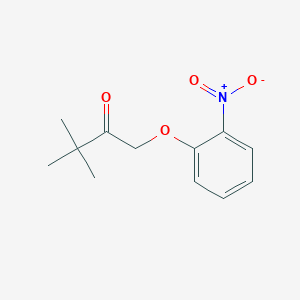
![{[(2Z)-3-chloro-2H-1,4-benzoxazin-2-ylidene]methyl}dimethylamine](/img/structure/B3035508.png)
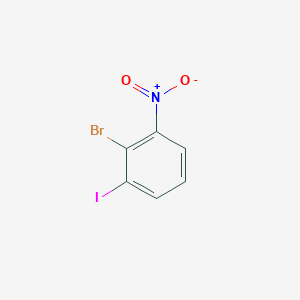
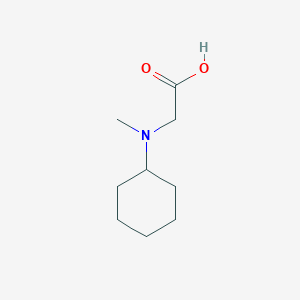
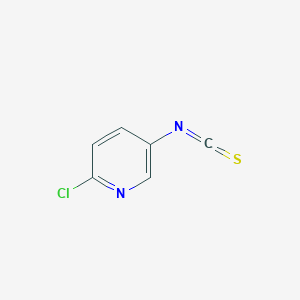
![3-[(2,4-Dichlorophenyl)methyl]-6-(5-phenylpyrazol-1-yl)pyridazine](/img/structure/B3035514.png)
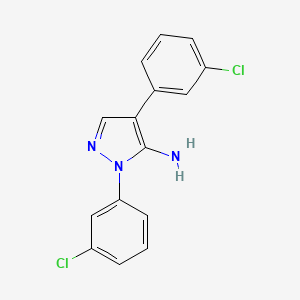
![3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3035517.png)
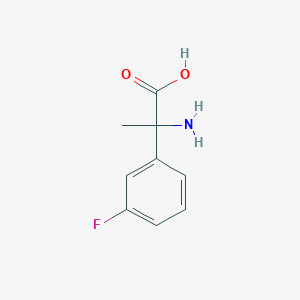
![2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3035525.png)
